3-(4-Bromothiophen-3-yl)benzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

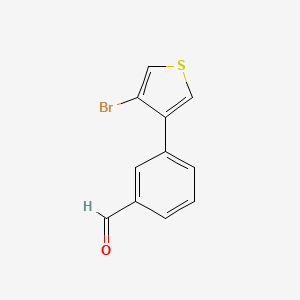

3-(4-Bromothiophen-3-yl)benzaldehyde: is an organic compound with the molecular formula C11H7BrOS and a molecular weight of 267.15 g/mol It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a benzaldehyde moiety

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Bromothiophen-3-yl)benzaldehyde typically involves the bromination of thiophene followed by a formylation reaction. One common method includes the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 4-bromothiophene.

Formylation Reaction: The 4-bromothiophene undergoes a formylation reaction using a Vilsmeier-Haack reagent (formed from DMF and POCl3) to introduce the aldehyde group, resulting in this compound.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the thiophene ring enables palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction retains the aldehyde functionality, making it valuable for synthesizing biaryl derivatives.

Key Reaction Parameters:

Mechanistic Notes :

-

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form a new C–C bond .

-

Electron-withdrawing groups on the boronic acid (e.g., –NO₂) may reduce coupling efficiency due to slower transmetallation .

Claisen-Schmidt Condensation

The aldehyde group participates in base-catalyzed condensation with ketones to form α,β-unsaturated carbonyl compounds.

Example Reaction with Acetophenone:

| Ketone | Base | Solvent | Time | Product (Chalcone Derivative) | Yield | Source |

|---|---|---|---|---|---|---|

| Acetophenone | NaOH (10%) | Ethanol | 6–8 h | (E)-3-(4-Bromothiophen-3-yl)cinnamophenone | 70–75% |

Side Reactions :

-

Competing Cannizzaro disproportionation may occur under strongly basic conditions (e.g., >50°C), yielding 3-(4-Bromothiophen-3-yl)benzyl alcohol and benzoic acid derivatives .

-

Cyclization side products (e.g., cyclobutane rings) are observed at prolonged reaction times due to radical intermediates .

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attack by organometallic reagents:

Grignard Addition:

| Grignard Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| CH₃MgBr | THF | 0–25°C | 3-(4-Bromothiophen-3-yl)benzyl alcohol | 85–90% | |

| PhMgCl | Et₂O | Reflux | 3-(4-Bromothiophen-3-yl)benzhydrol | 78–82% |

Limitations :

-

Steric hindrance from the thiophene ring may reduce reactivity with bulky reagents (e.g., t-BuMgCl).

Oxidation to Carboxylic Acid:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 3-(4-Bromothiophen-3-yl)benzoic acid | 88–92% |

Reduction to Alcohol:

| Reducing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH | 3-(4-Bromothiophen-3-yl)benzyl alcohol | 83–87% |

Cannizzaro Disproportionation

Under strongly basic conditions (e.g., aqueous NaOH), the aldehyde undergoes self-disproportionation:

| Base | Temperature | Products (Alcohol + Acid) | Yield Ratio (Alcohol:Acid) | Source |

|---|---|---|---|---|

| NaOH (50%) | 80°C | 3-(4-Bromothiophen-3-yl)benzyl alcohol + 3-(4-Bromothiophen-3-yl)benzoic acid | 55:45 |

Reactivity Trend :

-

The electron-withdrawing bromothiophene group enhances the aldehyde’s electrophilicity, accelerating the reaction compared to unsubstituted benzaldehyde .

Radical Cyclization

Under UV light or radical initiators (e.g., AIBN), the compound forms cyclized products:

| Initiator | Solvent | Product (Cycloadduct) | Yield | Source |

|---|---|---|---|---|

| AIBN | Toluene | Tricyclic thiophene-fused derivative | 40–50% |

Mechanistic Insight :

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

3-(4-Bromothiophen-3-yl)benzaldehyde serves as a crucial intermediate in the synthesis of various organic molecules. Its structure allows for diverse reactions, including:

- Aldol Condensation : It can participate in aldol reactions to form β-hydroxy aldehydes, which can further undergo dehydration to yield α,β-unsaturated carbonyl compounds.

- Suzuki Coupling Reactions : This compound is often utilized in Suzuki cross-coupling reactions to produce biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .

Biological Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549) cells. The mechanism often involves apoptosis induction through mitochondrial pathways and caspase activation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Benzaldehyde derivatives have been noted for enhancing the efficacy of antibiotics against resistant bacterial strains like Staphylococcus aureus. This suggests that this compound may alter bacterial membrane permeability, thereby modulating antibiotic action.

Material Science

Development of Functional Materials

In materials science, this compound is used in the synthesis of conductive polymers and organic light-emitting diodes (OLEDs). The thiophene moiety contributes to the electronic properties of these materials, making them suitable for applications in organic electronics .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-(4-Bromothiophen-3-yl)benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and aldehyde group are key reactive sites that participate in various transformations. The molecular targets and pathways involved in its biological activity are determined by the specific bioactive molecules derived from this compound.

相似化合物的比较

- 3-(4-Chlorothiophen-3-yl)benzaldehyde

- 3-(4-Fluorothiophen-3-yl)benzaldehyde

- 3-(4-Methylthiophen-3-yl)benzaldehyde

Comparison:

Compared to its analogs, 3-(4-Bromothiophen-3-yl)benzaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and methyl groups, which can affect the compound’s electronic properties and interactions with other molecules.

生物活性

3-(4-Bromothiophen-3-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromothiophene moiety, which is known for its diverse pharmacological properties. This article aims to summarize the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzaldehyde group attached to a 4-bromothiophene ring, which contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research has indicated that derivatives of bromothiophene compounds exhibit significant antimicrobial properties. For instance, a study highlighted that various bromothiophene derivatives, including those similar to this compound, demonstrated effective inhibition against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of thiophene derivatives. Specifically, compounds containing thiophene rings have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study reported that similar compounds could inhibit the growth of several cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Certain studies have suggested that this compound may exert anti-inflammatory effects by modulating inflammatory cytokine production. This property can be particularly beneficial in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby disrupting the growth of pathogens or cancer cells.

- Receptor Modulation : It may also act on cellular receptors, influencing pathways related to inflammation and apoptosis.

- Oxidative Stress : Some studies suggest that bromothiophene derivatives can induce oxidative stress in target cells, leading to programmed cell death.

Case Studies

属性

IUPAC Name |

3-(4-bromothiophen-3-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-11-7-14-6-10(11)9-3-1-2-8(4-9)5-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDMUWFUCHFONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。